5-Ethyl-2-(P-nitrostyryl)pyridine
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Overview
Description
5-Ethyl-2-(P-nitrostyryl)pyridine is an organic compound with the molecular formula C15H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include an ethyl group at the 5-position and a p-nitrostyryl group at the 2-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(P-nitrostyryl)pyridine typically involves the reaction of 5-ethyl-2-methylpyridine with p-nitrobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the styryl group at the 2-position of the pyridine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(P-nitrostyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Reduction: 5-Ethyl-2-(P-aminostyryl)pyridine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-(P-nitrostyryl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(P-nitrostyryl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: A structurally similar compound with an ethyl group at the 5-position and a methyl group at the 2-position.
5-Ethyl-2-styryl-pyridine: Similar to 5-Ethyl-2-(P-nitrostyryl)pyridine but lacks the nitro group.
2-Pyridone Derivatives: Compounds with a pyridone ring structure, often used in similar research applications.
Uniqueness
This compound is unique due to the presence of both the ethyl and p-nitrostyryl groups, which impart distinct chemical and biological properties. The nitro group, in particular, enhances its reactivity and potential for various applications in research and industry .
Properties
CAS No. |
5337-50-8 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-ethyl-2-[(E)-2-(4-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-2-12-3-7-14(16-11-12)8-4-13-5-9-15(10-6-13)17(18)19/h3-11H,2H2,1H3/b8-4+ |
InChI Key |
LCBCKDRODLIWJH-XBXARRHUSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CN=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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